

The Rising Therapeutic Potential of Morpholinopyrimidine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-Morpholinopyrimidine-5-carbaldehyde

Cat. No.: B1274651

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For Researchers, Scientists, and Drug Development Professionals

The morpholinopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Novel derivatives incorporating this core have shown significant promise in the fields of oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the current landscape of morpholinopyrimidine derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of the underlying molecular mechanisms to aid in the advancement of drug discovery and development efforts.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant body of research has focused on the development of morpholinopyrimidine derivatives as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.^{[1][2]} This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.^{[1][2]}

Quantitative Anticancer Activity Data

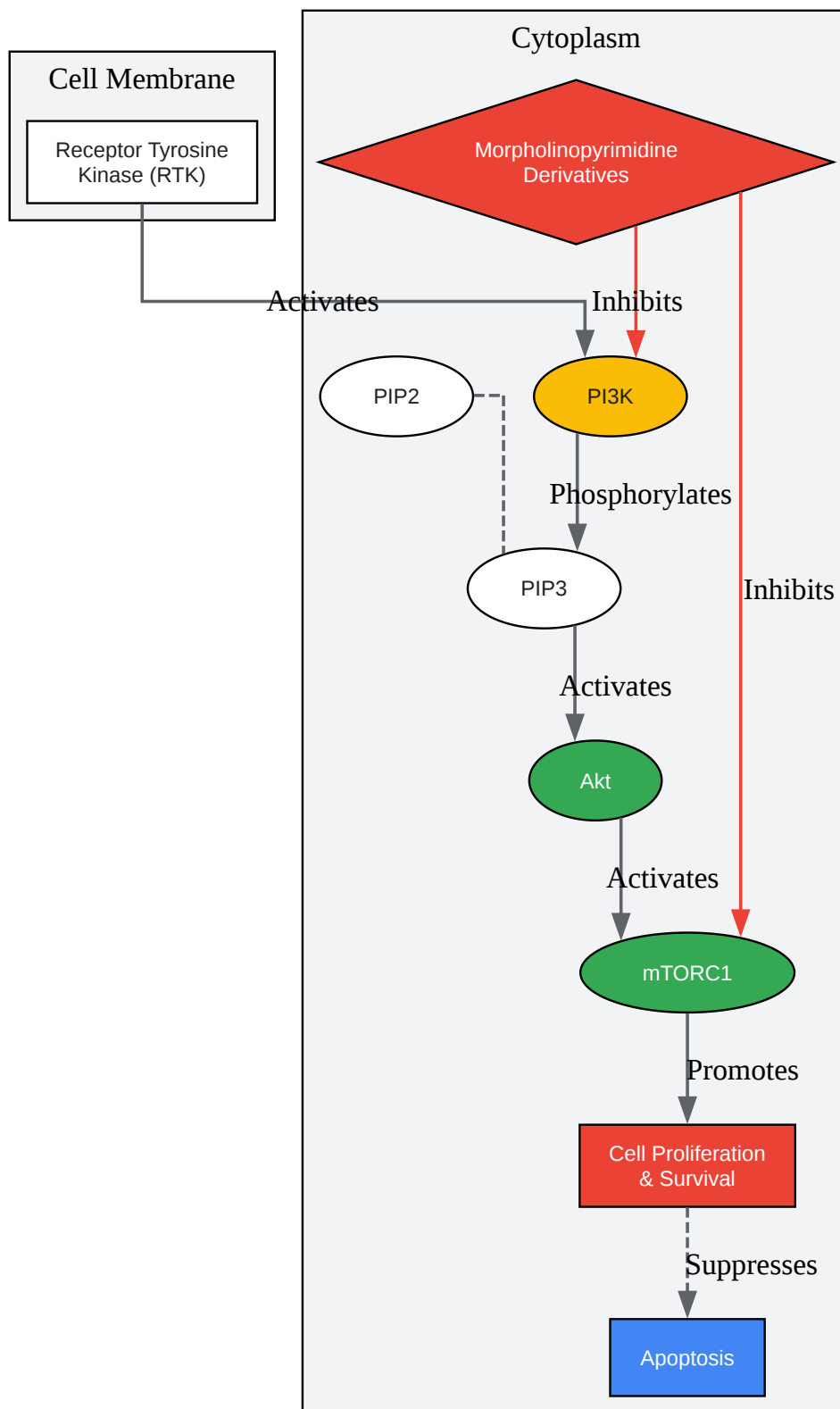
The anticancer efficacy of novel morpholinopyrimidine derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for several promising compounds are summarized below.

Compound	Target(s)	Cancer Cell Line	IC50 (μM)	Reference
12b	PI3Kα/β/δ, mTOR	Leukemia (SR)	0.10 ± 0.01	[1]
PI3Kα	-	0.17 ± 0.01	[1]	
PI3Kβ	-	0.13 ± 0.01	[1]	
PI3Kδ	-	0.76 ± 0.04	[1]	
mTOR	-	0.83 ± 0.05	[1]	
12d	PI3Kα/β/δ, mTOR	Leukemia (SR)	0.09 ± 0.01	[1]
PI3Kα	-	1.27 ± 0.07	[1]	
PI3Kβ	-	3.20 ± 0.16	[1]	
PI3Kδ	-	1.98 ± 0.11	[1]	
mTOR	-	2.85 ± 0.17	[1]	
17p	PI3Kα	-	0.0318 ± 0.0041	
PI3Kδ	-	0.0154 ± 0.0019		
Ovarian (A2780)	-	0.39 ± 0.03		
GDC-0941	PI3Kα	PC-3	0.003 (approx.)	[3]
8d	PI3Kα	A549	6.02 ± 1.22	[3]
PC-3	8.91 ± 0.72	[3]		
MCF-7	8.39 ± 1.91	[3]		
HepG2	10.27 ± 0.94	[3]		

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Morpholinopyrimidine derivatives have been shown to inhibit this pathway at the

level of PI3K and/or mTOR, leading to the downstream effects of decreased cell growth and induction of apoptosis.[1]



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PI3K/Akt/mTOR signaling pathway inhibition.

Experimental Protocols

This protocol is adapted from a general ADP-Glo™ Kinase Assay protocol and is suitable for measuring the activity of PI3K α and the inhibitory potential of morpholinopyrimidine derivatives.

- Reagent Preparation:
 - Prepare PI3K Reaction Buffer containing a lipid substrate (e.g., PIP2).
 - Dilute the PI3K α enzyme in the prepared reaction buffer.
 - Prepare a 250 μ M ATP solution in water.
 - Prepare the test morpholinopyrimidine derivatives at various concentrations in a suitable solvent (e.g., DMSO).
- Assay Procedure:
 - In a 384-well low-volume plate, add 0.5 μ L of the test compound or vehicle control.
 - Add 4 μ L of the diluted enzyme/lipid substrate mixture.
 - Initiate the kinase reaction by adding 0.5 μ L of the 250 μ M ATP solution.
 - Incubate the plate at room temperature for 60 minutes.
 - Stop the kinase reaction and deplete the remaining ATP by adding 5 μ L of ADP-Glo™ Reagent.
 - Incubate at room temperature for 40 minutes.
 - Convert the generated ADP to ATP by adding 10 μ L of Kinase Detection Reagent.
 - Incubate at room temperature for 30 minutes.

- Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
 - Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity: Inhibition of iNOS and COX-2

Certain morpholinopyrimidine derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory mediators. Specifically, they have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[\[4\]](#)[\[5\]](#)

Quantitative Anti-inflammatory Activity Data

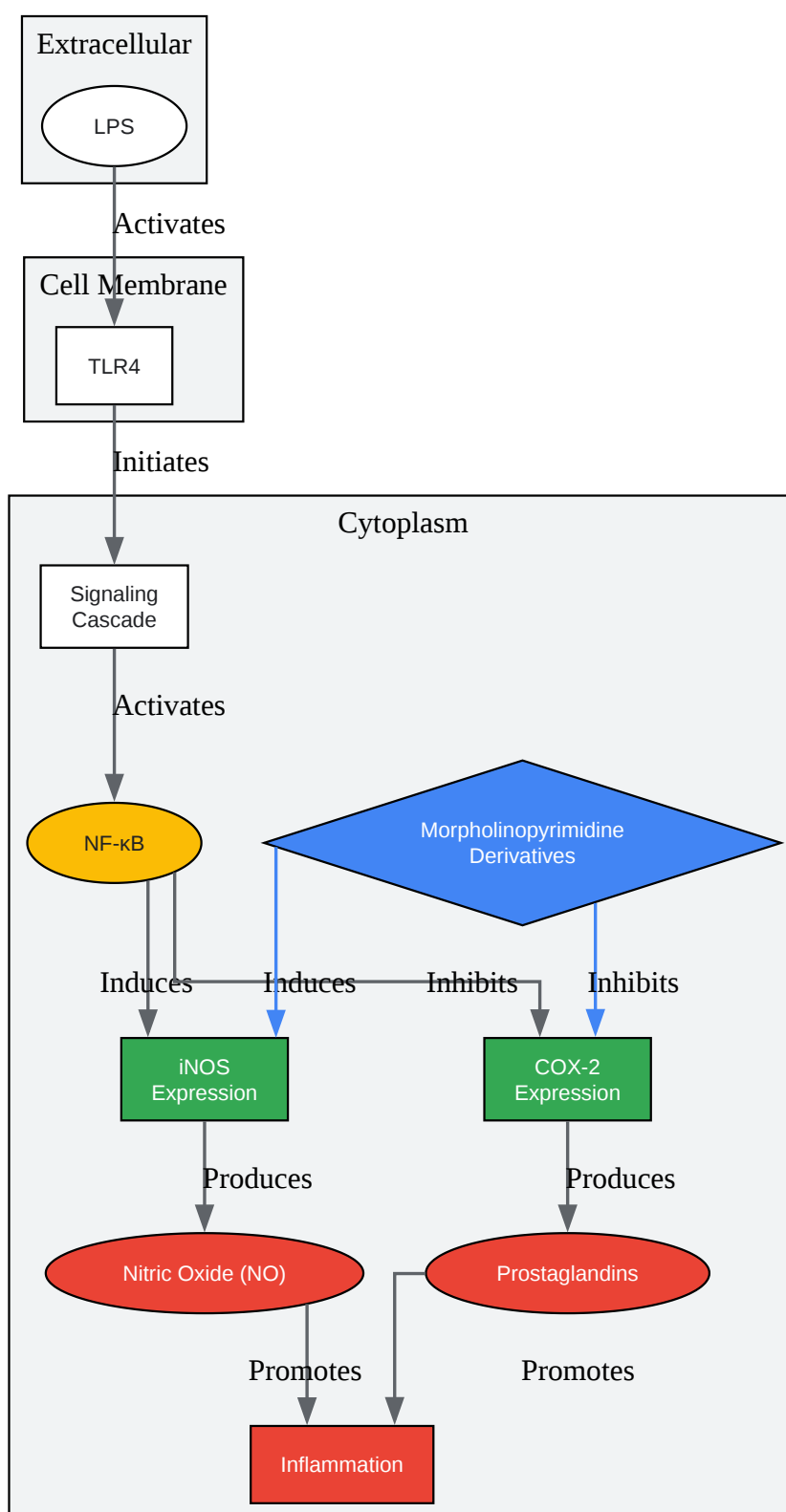
The anti-inflammatory activity of lead compounds V4 and V8 was assessed by their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.

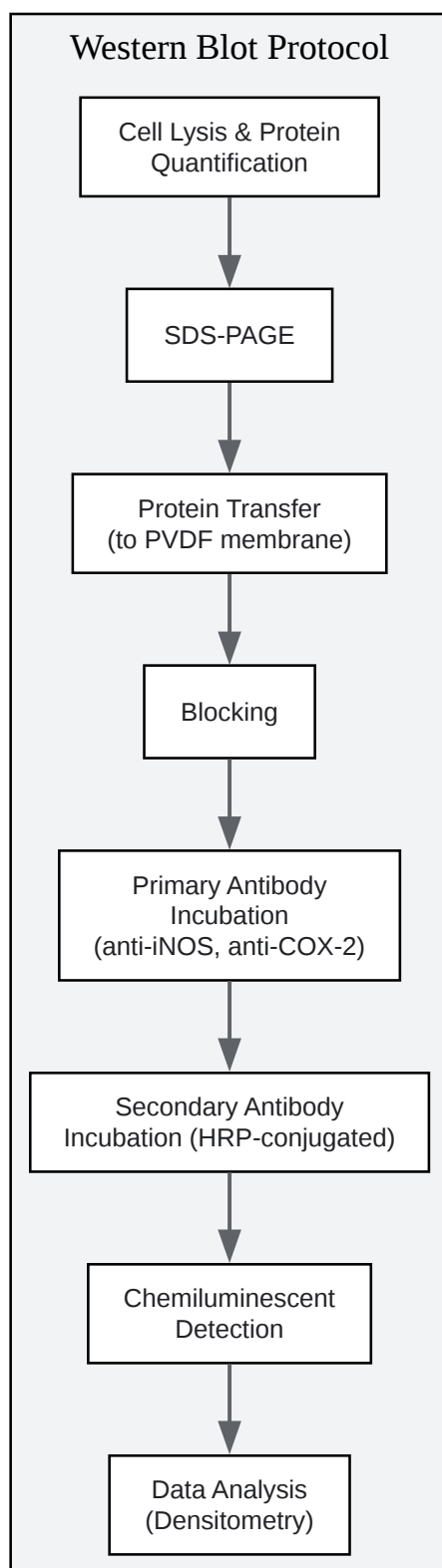
Compound	Assay	Cell Line	Concentration (μM)	% Inhibition of NO Production	Reference
V4	Nitric Oxide Production Inhibition	RAW 264.7	12.5	Significant reduction observed	[4]
V8	Nitric Oxide Production Inhibition	RAW 264.7	12.5	Significant reduction observed	[4]

Note: Specific percentage inhibition values were not provided in the source material, but the reduction was reported as significant.

Signaling Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of transcription factors such as NF- κ B. This, in turn, induces the expression of pro-inflammatory enzymes like iNOS and COX-2. Morpholinopyrimidine derivatives can interfere with this cascade, reducing the inflammatory response.





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